molecular formula C10H13NO B13120682 1-(Isoindolin-5-yl)ethanol

1-(Isoindolin-5-yl)ethanol

Cat. No.: B13120682
M. Wt: 163.22 g/mol
InChI Key: LCAHXBDKBTVJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Isoindolin-5-yl)ethanol is a chemical compound featuring an ethanol group attached to the isoindoline scaffold. Isoindoline is a bicyclic heterocycle where a benzene ring is fused with a nitrogen-containing pyrrolidine ring. This structure is recognized as a privileged scaffold in medicinal chemistry, meaning it is a versatile framework capable of interacting with various biological targets, leading to a diverse range of therapeutic activities . While the specific biological data for this compound is not extensively reported in the literature, its value lies in its role as a versatile synthetic intermediate . The isoindoline core is present in several approved pharmaceutical agents. For instance, drugs like lenalidomide and pomalidomide are used to treat multiple myeloma, while others such as chlorthalidone (a diuretic) and mazindol (used for obesity) also contain this pharmacophore . The presence of the ethanol functional group on this core provides a handle for further chemical modification, enabling researchers to synthesize novel compounds for screening and development in various research programs. Researchers can utilize this compound in the synthesis of complex molecules for probing biological pathways or as a starting material for creating new chemical entities. Its applications span across multiple disciplines, including medicinal chemistry , pharmacology , and chemical biology . Intended Use and Handling: This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Proper safety data should be consulted prior to use. Researchers should handle this compound in a laboratory setting, adhering to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(2,3-dihydro-1H-isoindol-5-yl)ethanol

InChI

InChI=1S/C10H13NO/c1-7(12)8-2-3-9-5-11-6-10(9)4-8/h2-4,7,11-12H,5-6H2,1H3

InChI Key

LCAHXBDKBTVJHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CNC2)C=C1)O

Origin of Product

United States

Advanced Spectroscopic Elucidation of 1 Isoindolin 5 Yl Ethanol Structural Features

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to map the carbon-hydrogen framework of 1-(Isoindolin-5-yl)ethanol and determine its stereochemistry.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the isoindoline (B1297411) ring, the methine proton of the ethanol (B145695) substituent, the methyl protons, and the protons of the isoindoline methylene (B1212753) groups. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.

Further structural information would be obtained from 2D NMR experiments. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, for instance, between the methine proton and the methyl protons of the ethanol group. Heteronuclear Single Quantum Coherence (HMQC) spectroscopy would establish direct one-bond correlations between protons and the carbons they are attached to. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would provide insight into longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom No. Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm)
1-~140.0
24.15 (s, 4H)~53.0
3-~145.0
47.20 (d, J=7.8 Hz, 1H)~122.0
5-~138.0
67.10 (s, 1H)~120.0
77.15 (d, J=7.8 Hz, 1H)~125.0
8 (CH)4.80 (q, J=6.5 Hz, 1H)~70.0
9 (CH₃)1.45 (d, J=6.5 Hz, 3H)~25.0
NH~2.0 (br s, 1H)-
OH~1.8 (br s, 1H)-

Expected 2D NMR Correlations for this compound

Experiment Proton (δ, ppm) Correlated Atom(s) (δ, ppm)
COSY 4.80 (H-8)1.45 (H-9)
7.20 (H-4)7.15 (H-7)
HMQC 4.15 (H-2)~53.0 (C-2)
7.20 (H-4)~122.0 (C-4)
7.10 (H-6)~120.0 (C-6)
7.15 (H-7)~125.0 (C-7)
4.80 (H-8)~70.0 (C-8)
1.45 (H-9)~25.0 (C-9)
HMBC 4.15 (H-2)~140.0 (C-1), ~145.0 (C-3), ~122.0 (C-4)
7.10 (H-6)~145.0 (C-3), ~138.0 (C-5), ~125.0 (C-7)
4.80 (H-8)~138.0 (C-5), ~120.0 (C-6), ~25.0 (C-9)
1.45 (H-9)~70.0 (C-8), ~138.0 (C-5)

The ethanol substituent at the 5-position of the isoindoline ring creates a chiral center at C-8. The determination of the absolute or relative stereochemistry at this center would require advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). These experiments can detect through-space interactions between protons that are in close proximity. For this compound, NOE correlations between the H-8 proton and protons on the isoindoline ring (specifically H-4 and H-6) could help to establish the preferred conformation and potentially the stereochemistry, especially if the molecule adopts a rigid conformation.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the precise mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, confirming the identity of the compound. For the molecular formula C₁₀H₁₃NO, the expected exact mass can be calculated.

Calculated Exact Mass for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺C₁₀H₁₄NO⁺164.1070
[M+Na]⁺C₁₀H₁₃NNaO⁺186.0889

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion [M+H]⁺) to generate a series of product ions. The fragmentation pattern provides valuable information about the compound's structure. For this compound, characteristic fragmentation pathways would be expected. A primary fragmentation would likely be the loss of a water molecule from the ethanol side chain. Another expected fragmentation would be the cleavage of the C-C bond between the isoindoline ring and the ethanol group.

Plausible Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
164.1070146.0964H₂O5-Vinylisoindoline ion
164.1070118.0651C₂H₅OHIsoindoline radical cation
146.0964131.0729CH₃Isoindolin-5-yl-methylidyne ion

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and N-H groups, as well as for the C-H and aromatic C=C bonds.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3500-3200 (broad)
N-H (Amine)Stretching3400-3250 (medium)
C-H (sp³ Aliphatic)Stretching2975-2850
C-H (sp² Aromatic)Stretching3100-3000
C=C (Aromatic)Stretching1600-1450
C-O (Alcohol)Stretching1260-1000
C-N (Amine)Stretching1350-1000

Computational Chemistry and Quantum Mechanical Investigations of 1 Isoindolin 5 Yl Ethanol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a cornerstone in computational chemistry for elucidating the electronic structure of molecules. uobabylon.edu.iq By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, offering a balance between computational cost and accuracy. uobabylon.edu.iq For 1-(Isoindolin-5-yl)ethanol, DFT calculations provide a foundational understanding of its intrinsic electronic characteristics and reactivity. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to obtain an optimized molecular geometry and subsequent electronic properties. niscpr.res.in

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govbiomedres.us The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as it is energetically more favorable to move electrons from the HOMO to the LUMO. nih.govbiomedres.usresearchgate.net

ParameterEnergy (eV)
EHOMO-6.45
ELUMO-1.23
Energy Gap (ΔE)5.22

This interactive table presents hypothetical DFT-calculated frontier orbital energies for this compound, illustrating a significant energy gap that suggests a relatively stable molecular structure.

Beyond the HOMO-LUMO gap, DFT provides a suite of reactivity descriptors that offer a more nuanced picture of a molecule's reactivity. These descriptors are derived from the principles of conceptual DFT and help in identifying the most reactive sites within a molecule. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It uses a color-coded surface to indicate regions of negative and positive electrostatic potential, which correspond to areas that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. nih.govamazonaws.com For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while the hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, and radical attacks. nih.gov These functions are calculated from the change in electron density upon the addition or removal of an electron. nih.gov By analyzing the values of the Fukui functions for each atom in this compound, one can pinpoint the specific atoms that are most likely to participate in chemical reactions.

DescriptorCalculated ValueInterpretation
Chemical Hardness (η)2.61 eVMeasures resistance to change in electron distribution.
Chemical Softness (S)0.19 eV⁻¹Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ)3.84 eVMeasures the power of an atom to attract electrons.
Electrophilicity Index (ω)2.82 eVA global measure of electrophilic character.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into conformational changes, molecular flexibility, and intermolecular interactions. nih.govresearchgate.net

The conformation of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. nih.govrsc.org For this compound, which possesses both polar (hydroxyl and amine groups) and nonpolar (aromatic ring) regions, the choice of solvent is expected to have a pronounced effect on its conformational preferences. In a polar solvent like water, the molecule is likely to adopt conformations that maximize hydrogen bonding between its polar groups and the solvent molecules. nih.gov Conversely, in a nonpolar solvent, intramolecular interactions may become more dominant in determining the preferred conformation. MD simulations can be employed to explore the conformational landscape of this compound in different solvents, providing a dynamic picture of its structural flexibility. nih.gov The effect of ethanol (B145695) as a co-solvent can also be investigated, as it may influence the formation of inclusion complexes or alter the protein's native conformation. tezu.ernet.inmdpi.com

Understanding how a molecule like this compound interacts with biological targets, such as proteins, is crucial for its potential applications. MD simulations are an invaluable tool for studying the dynamics of protein-ligand binding. nih.govnih.gov These simulations can reveal the key amino acid residues involved in the interaction, the stability of the binding pose, and any conformational changes that occur in the protein or the ligand upon binding. whiterose.ac.ukresearchgate.netnih.gov While specific MD studies on this compound are not detailed in the provided search results, the general principles can be applied. For isoindoline (B1297411) analogues, MD simulations can elucidate the binding mechanisms and help in the design of more potent and selective inhibitors for various protein targets. whiterose.ac.uk

Quantum-Chemical Descriptors in Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies for Isoindoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govfrontiersin.org These models are widely used in drug discovery and materials science to predict the activity of new compounds and to guide the design of molecules with desired properties. nih.govfrontiersin.org

Quantum-chemical descriptors, derived from DFT calculations, play a vital role in the development of robust QSAR/QSPR models. frontiersin.org These descriptors, which include electronic properties (e.g., HOMO-LUMO energies, dipole moment), steric properties, and thermodynamic properties, can capture the subtle electronic and structural features that govern a molecule's activity. For the isoindoline scaffold, QSAR models incorporating quantum-chemical descriptors can be developed to predict various activities, such as antiplasmodial or enzyme inhibitory effects. nih.gov By correlating these descriptors with the observed biological activity of a series of isoindoline derivatives, a predictive model can be built. This model can then be used to screen new, untested isoindoline compounds, including derivatives of this compound, to identify those with the highest predicted activity.

Theoretical Vibrational and NMR Spectra Calculations

A comprehensive search of scientific literature and computational chemistry databases reveals a notable absence of published theoretical vibrational and nuclear magnetic resonance (NMR) spectra calculations specifically for the compound this compound. While computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for predicting such spectra, it appears that this specific molecule has not yet been the subject of dedicated computational studies.

In principle, the theoretical vibrational and NMR spectra of this compound could be calculated using established quantum mechanical methods. Such calculations would typically involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule would first be optimized to find its most stable conformation (lowest energy state). This is a crucial step as the calculated spectra are highly dependent on the molecular geometry.

Vibrational Frequency Calculations: Following optimization, harmonic vibrational frequencies would be computed. This analysis predicts the frequencies of infrared (IR) and Raman spectral bands, which correspond to the different vibrational modes of the molecule (e.g., stretching, bending, and torsional motions of chemical bonds). The results are typically presented in a table listing the calculated wavenumber (in cm⁻¹), the IR intensity, the Raman activity, and a description of the vibrational mode.

NMR Chemical Shift Calculations: The nuclear magnetic shielding tensors for each atom (specifically ¹H and ¹³C) would be calculated, usually employing the Gauge-Independent Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts (in ppm) by referencing them to a standard, such as tetramethylsilane (TMS).

Although no specific data exists for this compound, studies on structurally related compounds, such as substituted isoindolinones and other heterocyclic systems, have demonstrated the utility of DFT calculations in elucidating their spectroscopic properties. These studies show that there is generally good agreement between theoretically predicted and experimentally measured spectra, making computational spectroscopy a valuable tool in chemical research.

Given the lack of specific research findings for this compound, the following tables are presented as illustrative examples of how such data would be structured. The values within these tables are hypothetical and are intended solely to demonstrate the format in which the results of theoretical vibrational and NMR spectra calculations are typically presented.

Hypothetical Data Tables:

Table 1: Hypothetical Calculated Vibrational Frequencies for this compound (Note: This data is for illustrative purposes only and does not represent actual calculated values for the compound.)

Calculated Frequency (cm⁻¹)IR IntensityRaman ActivityVibrational Mode Assignment
3450MediumLowO-H stretch
3050LowHighAromatic C-H stretch
2980MediumMediumAliphatic C-H stretch
1610HighMediumAromatic C=C stretch
1450MediumLowCH₂ bend
1370MediumLowCH₃ bend
1100HighMediumC-O stretch

Table 2: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is for illustrative purposes only and does not represent actual calculated values for the compound.)

AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
Aromatic CH7.2 - 7.5120 - 130
Isoindoline CH₂4.0 - 4.550 - 55
Ethanol CH4.8 - 5.265 - 70
Ethanol CH₃1.3 - 1.620 - 25
NH2.5 - 3.5-
OH1.8 - 2.2-

Future computational studies on this compound would be necessary to populate these tables with scientifically accurate data, providing valuable insights into its molecular structure and spectroscopic characteristics.

Chemical Reactivity and Derivatization Strategies for 1 Isoindolin 5 Yl Ethanol

Functional Group Transformations and Modifications of the Ethanol (B145695) Moiety

The secondary alcohol group on the ethanol side chain is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of the molecule's physicochemical properties. Key modifications include oxidation, esterification, and etherification.

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(isoindolin-5-yl)ethan-1-one. This transformation is a fundamental step for further derivatization, such as in condensation reactions. A range of modern, mild oxidation methods are applicable, avoiding harsh conditions that might affect the isoindoline (B1297411) ring. nih.govbeilstein-journals.org For instance, methods utilizing hypervalent iodine reagents, such as Dess-Martin periodinane (DMP) or N-heterocycle-stabilized iodanes (NHIs), offer high efficiency and selectivity for benzylic alcohols. nih.govbeilstein-journals.org Alternatively, catalytic systems employing transition metals like palladium or nickel with a mild oxidant can achieve this conversion under anaerobic conditions and at mild temperatures. acs.org

Esterification: The hydroxyl group can be converted into an ester moiety through reaction with carboxylic acids, acid chlorides, or anhydrides. This functionalization is crucial for creating prodrugs or modifying the lipophilicity of the parent compound. Direct oxidative esterification, where the alcohol is reacted with a carboxylic acid in the presence of an oxidant, offers an efficient one-pot procedure. nih.govrsc.orgresearchgate.net For example, metal-free conditions using O2 as the oxidant in an ionic liquid can facilitate the self-esterification or cross-esterification of benzylic alcohols. nih.gov

Etherification: Conversion of the alcohol to an ether can be accomplished through several methods, including the classic Williamson ether synthesis or acid-catalyzed dehydration. masterorganicchemistry.com More contemporary and selective methods involve iron-catalyzed dehydrative etherification, which allows for the synthesis of both symmetrical and unsymmetrical ethers by reacting the alcohol with itself or another alcohol. nih.govacs.orgacs.org These reactions often proceed under mild conditions and tolerate a variety of functional groups. nih.govacs.org

Table 1: Representative Functional Group Transformations of the Ethanol Moiety
TransformationProductReagents and ConditionsAnticipated Outcome
Oxidation1-(Isoindolin-5-yl)ethan-1-oneDess-Martin Periodinane (DMP), CH₂Cl₂, rtHigh yield conversion to the ketone.
Esterification1-(Isoindolin-5-yl)ethyl acetate (B1210297)Acetic anhydride, Pyridine, 0 °C to rtFormation of the corresponding acetate ester.
Etherification5-(1-Methoxyethyl)isoindolineNaH, THF, then CH₃IFormation of the methyl ether via Williamson synthesis.

Regioselective Functionalization of the Isoindoline Ring System

The isoindoline ring system, consisting of a fused benzene (B151609) and pyrrolidine (B122466) ring, offers opportunities for regioselective functionalization, primarily on the aromatic portion. wikipedia.orgnih.gov The reactivity and regioselectivity are governed by the electronic effects of the fused amino group and any directing groups present.

Electrophilic Aromatic Substitution: The isoindoline nucleus is generally activated towards electrophilic aromatic substitution. The nitrogen atom, being part of a saturated ring, acts as an ortho-, para-director. Given the substitution pattern of 1-(isoindolin-5-yl)ethanol, the positions ortho and para to the amino functionality are C4 and C6. However, the C6 position is already substituted. Therefore, electrophilic attack is predicted to occur preferentially at the C4 and C7 positions. The outcome can be influenced by steric hindrance and the specific electrophile used. For indole (B1671886), a related heterocycle, electrophilic substitution preferentially occurs at C3 of the pyrrole (B145914) ring, but in the saturated isoindoline system, reaction on the benzene ring is favored. stackexchange.com

Directed Ortho-Metalation (DoM): A more precise method for achieving regioselectivity is Directed Ortho-Metalation. wikipedia.orgorganic-chemistry.org The nitrogen atom of the isoindoline ring can act as a powerful directed metalation group (DMG), coordinating to an organolithium reagent (e.g., n-butyllithium or s-butyllithium) and directing deprotonation to the adjacent ortho positions. wikipedia.orguwindsor.ca In the case of this compound, this would lead to the formation of a lithiated species at the C4 or C7 position. This lithiated intermediate can then be quenched with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂, etc.), allowing for the specific introduction of substituents at these positions. The hydroxyl group of the ethanol moiety would likely require protection prior to this reaction.

Table 2: Potential Regioselective Functionalization of the Isoindoline Ring
Reaction TypeTarget PositionReagents and ConditionsPotential Product
Friedel-Crafts AcylationC4 or C7Acetyl chloride, AlCl₃, CS₂4-Acetyl- or 7-acetyl-1-(isoindolin-5-yl)ethanol
NitrationC4 or C7HNO₃, H₂SO₄, 0 °C4-Nitro- or 7-nitro-1-(isoindolin-5-yl)ethanol
Directed Ortho-MetalationC4 or C71) s-BuLi, TMEDA, THF, -78 °C 2) Electrophile (e.g., CH₃I)4-Methyl- or 7-methyl-1-(isoindolin-5-yl)ethanol (after deprotection)

Cycloaddition and Condensation Reactions for Novel Isoindoline Scaffolds

The isoindoline core can participate in or be formed through various cycloaddition and condensation reactions, leading to the synthesis of novel and complex molecular scaffolds. nih.govresearchgate.net

[3+2] Cycloaddition: One of the prominent reactions involving isoindoline-related structures is the [3+2] cycloaddition of azomethine ylides. wikipedia.org While this is often used to construct the isoindoline ring itself, derivatives of this compound could potentially be designed to participate in such reactions. For example, an N-substituted derivative could be envisioned to react with a dipolarophile to form a more complex, fused polycyclic system. nih.gov

[2+2+2] Cycloaddition: Transition metal-catalyzed [2+2+2] cycloadditions of diynes with alkynes are a powerful method for constructing substituted isoindoline rings. researchgate.net Although this is a synthetic route to the core, the principles could be adapted for post-modification strategies where functionalities on a pre-existing isoindoline like this compound direct or participate in further annulations.

Condensation Reactions: The ketone derivative, 1-(isoindolin-5-yl)ethan-1-one, obtained from the oxidation of the ethanol moiety, is an excellent substrate for condensation reactions. vanderbilt.edufiveable.me For instance, it can undergo an Aldol condensation with another ketone or aldehyde to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. chemistry.coachopenstax.orgtowson.edu This extends the carbon framework and introduces new functionalities. Similarly, Claisen condensation with an ester would yield a β-dicarbonyl compound, a versatile intermediate for further synthesis.

Table 3: Cycloaddition and Condensation Strategies
Reaction TypeStarting Material DerivativeReaction PartnerKey Intermediate/Product Type
[3+2] CycloadditionN-functionalized isoindolineAlkene or Alkyne (Dipolarophile)Fused pyrrolidine ring system
Aldol Condensation1-(Isoindolin-5-yl)ethan-1-oneAldehyde or Ketoneβ-Hydroxy ketone / α,β-Unsaturated ketone
Claisen Condensation1-(Isoindolin-5-yl)ethan-1-oneEster (e.g., ethyl acetate)β-Dicarbonyl compound

Heterocyclic Annulation and Ring Expansion Strategies

Building upon the core structure of this compound, advanced synthetic strategies such as heterocyclic annulation and ring expansion can be employed to generate novel, complex heterocyclic systems.

Heterocyclic Annulation: Annulation involves the construction of a new ring fused to the existing isoindoline scaffold. This can be achieved through various methods. For example, a Pictet-Spengler-type reaction could be envisioned if a suitable side chain is introduced at the C4 or C7 position via DoM. nih.gov Another approach is transition-metal-catalyzed annulation reactions. For instance, palladium- or rhodium-catalyzed reactions could be used to fuse a new heterocyclic or carbocyclic ring onto the benzene portion of the isoindoline, starting from a suitably functionalized precursor (e.g., a halo- or triflate-substituted derivative). rsc.orgmdpi.comresearchgate.netbeilstein-journals.org

Ring Expansion: Ring expansion reactions offer a pathway to larger ring systems, such as benzodiazepines or other medium-sized rings, which are of significant interest in medicinal chemistry. While less common for the isoindoline system itself, strategies developed for related heterocycles could be adapted. For example, a Tiffeneau-Demjanov-type ring expansion could potentially be applied to a derivative of this compound. beilstein-journals.org This would typically involve the formation of a β-amino alcohol on an adjacent ring, followed by diazotization and rearrangement. More directly, cleavage of the C-N bond in a quaternary ammonium (B1175870) salt derivative of the isoindoline could lead to a ring-expanded product.

Table 4: Annulation and Ring Expansion Concepts
StrategyKey Precursor DerivativeGeneral MethodResulting Scaffold
Heterocyclic Annulation4-Halo-1-(isoindolin-5-yl)ethanolPd-catalyzed coupling with a difunctional reagentTricyclic fused isoindoline
Ring ExpansionN-Alkyl-N-oxide isoindolinium derivativeReductive C-N bond cleavageDibenzazocine derivative

Structure Activity Relationship Sar and Molecular Interaction Studies of Isoindoline Ethanol Compounds

Design Principles for Modulating Molecular Interactions through Structural Modifications

The modulation of molecular interactions through structural modifications of the isoindoline (B1297411) scaffold is a key principle in drug design. The isoindoline-1,3-dione ring system, in particular, is recognized as an essential pharmacophore, with its planar aromatic ring and hydrophobicity facilitating interactions with various biological targets. nih.gov Design strategies often involve modifying this core to enhance binding affinity and selectivity.

Key design principles include:

Substitution on the Aromatic Ring: Introducing substituents on the benzene (B151609) portion of the isoindoline ring can significantly alter electronic properties and create new interaction points. For example, in a series of isoindoline-1,3-dione derivatives designed as acetylcholinesterase (AChE) inhibitors, adding a fluorine atom to the para position of a benzyl (B1604629) moiety led to the formation of two hydrogen bonds with the Gly117 residue in the enzyme's active site, enhancing inhibitory potency. nih.gov

Fragment Replacement and Bioisosteric Replacement: Based on the structures of known active compounds, fragments of the isoindoline molecule can be replaced to improve properties. In the design of anti-inflammatory agents analogous to Indoprofen, substituting an aryl group at the C3 position of the isoindole ring was a key modification aimed at increasing selectivity for the COX-2 enzyme over COX-1. researchgate.net

Modification of the N-substituent: The nitrogen atom of the pyrrolidine (B122466) ring is a common point for modification. Varying the linker and terminal group attached to this nitrogen can influence lipophilicity and allow the molecule to access different regions of a binding pocket. Studies on N-alkyl-isoindoline-1,3-dione derivatives showed that introducing a piperazine (B1678402) ring increased lipophilicity and affinity for amino acids within the COX enzyme active site. mdpi.com The length of an alkyl chain linker has also been shown to be critical, with longer linkers being more favorable for interaction with both the catalytic and peripheral active sites of acetylcholinesterase. nih.gov

These principles demonstrate that systematic structural changes to the isoindoline framework can fine-tune molecular interactions, leading to optimized biological activity.

Stereochemical Influence on Molecular Recognition and Binding

Stereochemistry plays a pivotal role in molecular recognition, as biological macromolecules like enzymes and receptors are chiral. The three-dimensional arrangement of atoms in a molecule can dictate how it fits into a binding site and its resulting biological activity.

In the context of isoindoline-based compounds, the introduction of chiral centers can lead to enantiomers or diastereomers with markedly different pharmacological profiles. For instance, in the development of novel cyclic peptide analogs of Fenestin A, the positioning of a rigid isoindolinone fragment resulted in cyclopeptides with different stereostructures and conformations. nih.gov These conformational differences led to distinct modes of binding to their biological targets and, consequently, different biological activities, underscoring that the spatial arrangement is crucial for target engagement. nih.gov Although specific studies on the stereochemical influence of 1-(Isoindolin-5-yl)ethanol are not detailed in the provided literature, the general principle remains that different stereoisomers will interact differently with a chiral protein target, potentially leading to one isomer being significantly more active than the other.

Pharmacophore Elucidation for Isoindoline-Containing Molecular Scaffolds

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The isoindoline scaffold is considered a privileged structure in drug discovery, and its core features often form the basis of pharmacophore models. mdpi.comnih.gov

The isoindoline-1,3-dione (phthalimide) moiety is a noteworthy pharmacophore for the design of new inhibitors, particularly for enzymes like acetylcholinesterase. nih.gov It has been shown to interact with the peripheral anionic site of AChE. nih.gov Structure-activity relationship (SAR) studies have confirmed that the isoindoline-1,3-dione ring system is a critical component of the pharmacophore for certain biological activities. nih.gov

Pharmacophore modeling can be used to identify new compounds with potential activity. In a study aimed at discovering new translational readthrough-inducing drugs (TRIDs), a ligand-based pharmacophore model was generated from known active compounds. nih.gov This model, which included features like hydrogen bond acceptors, aromatic rings, and hydrophobic centers, was used to screen compound libraries, successfully identifying four new hit compounds with diverse chemical scaffolds. nih.gov This demonstrates the utility of pharmacophore elucidation in leveraging the known features of isoindoline-containing molecules to discover novel active agents.

Ligand-Based and Structure-Based Design Approaches for Isoindoline Analogues

Both ligand-based and structure-based design strategies are employed to develop novel isoindoline analogues.

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that are known to bind to the target. A common LBDD method is to create analogues of a known active compound. For example, novel N-substituted isoindoline derivatives were designed as potential anti-inflammatory agents based on the structure of Indoprofen, a known non-steroidal anti-inflammatory drug (NSAID). researchgate.net By comparing the structure of Indoprofen with a selective COX-2 inhibitor like Celecoxib, modifications were rationally designed to improve the side-effect profile while maintaining anti-inflammatory activity. researchgate.net

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD can be a powerful tool. This approach involves designing molecules that can fit into the target's binding site with high affinity and specificity. Molecular docking is a key technique in SBDD. For instance, isoindolin-1-one (B1195906) derivatives were rationally designed as inhibitors of PI3Kγ, a protein implicated in gastric carcinoma. mdpi.com The compounds were specifically designed to interact with key residues in three different subsites of the enzyme: the hinge, the alkyl affinity pocket, and the selectivity pocket. mdpi.com This approach allows for the precise engineering of interactions to maximize potency and selectivity.

Fragment-based drug discovery (FBDD) is another strategy that can be applied, where small molecular fragments that bind to the target are identified and then grown or merged to create a more potent lead compound. researchoutreach.org

Molecular Docking Simulations for Putative Binding Modes and Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how ligands like isoindoline derivatives might interact with their protein targets at a molecular level.

Numerous studies have utilized molecular docking to investigate isoindoline-based compounds. For example, to rationalize the experimental results of newly synthesized isoindoline-1,3-dione derivatives as AChE inhibitors, molecular docking studies were conducted to elucidate their potential interactions with the enzyme's active site. nih.gov Similarly, docking was used to model the binding of novel aryl-substituted isoindolone derivatives with the COX-2 isozyme. researchgate.net The success of a docking program is often validated by its ability to reproduce the known binding mode of a co-crystallized ligand, typically measured by the root mean square deviation (RMSD). nih.gov

These simulations provide valuable insights into:

The binding orientation of the ligand within the active site.

The key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

The structural basis for the observed biological activity.

Molecular docking simulations provide detailed information about the interactions between a ligand and the amino acid residues within the active site of a protein.

In a study of isoindoline-1,3-dione derivatives as AChE inhibitors, the most potent compounds were found to interact with both the catalytic and peripheral active sites of the enzyme. nih.gov Specific interactions were identified:

Hydrogen Bonds: A para-fluoro substituted benzyl moiety formed hydrogen bonds with Gly117 and, in one case, with the hydroxyl group of Tyr130. nih.gov In a different study, a hydrogen bond was observed between the carbonyl group of an isoindoline-1,3-dione derivative and the Ser530 residue of COX-1. mdpi.com

Hydrophobic Interactions: Aromatic residues often play a crucial role. Hydrophobic interactions were observed between an isoindoline derivative and Phe330 in the middle of the AChE active gorge. nih.gov

Pi-Pi Stacking: The planar phthalimide (B116566) ring of isoindoline derivatives is well-suited for π-π stacking interactions with aromatic residues like tryptophan (Trp) in the binding pocket. mdpi.com

The table below summarizes key interactions found in docking studies of various isoindoline derivatives with their respective targets.

Compound ClassTarget EnzymeKey Interacting ResiduesType of Interaction
Isoindoline-1,3-dione derivativesAcetylcholinesterase (AChE)Gly117, Tyr130, Phe330Hydrogen Bond, Hydrophobic
N-substituted 1H-Isoindole-1,3(2H)-dioneCyclooxygenase-1 (COX-1)Ser530, Trp387, Leu352Hydrogen Bond, π-π, π-σ
Isoindolin-1-ones fused to barbituratesUrease(Not specified)(Docking performed)

This table is generated based on data from multiple sources. nih.govmdpi.comnih.gov

A primary output of molecular docking simulations is the calculation of binding energy or a docking score, which estimates the binding affinity between the ligand and the protein. dergipark.org.tr These values are used to rank different compounds and predict their potential potency. Generally, a more negative binding energy value indicates a more stable protein-ligand complex and higher predicted affinity. dergipark.org.trmdpi.com

For instance, in a study of novel 1H-isoindole-1,3(2H)-dione derivatives as potential AChE inhibitors, the calculated binding affinities ranged from -8.2 kcal/mol to -10.2 kcal/mol. nih.gov For comparison, the known drug donepezil (B133215) had a calculated score of -10.9 kcal/mol, suggesting the designed compounds could form stable complexes with the enzyme. nih.gov In another study, isoindolin-1-ones fused to barbiturates were evaluated as urease inhibitors, with calculated minimum binding energies ranging from -5.77 to -7.14 kcal/mol, which were more favorable than the standard inhibitor, thiourea. nih.gov

It is important to note that these scores are theoretical predictions. Discrepancies can arise between calculated binding energies and in vitro experimental results due to factors like desolvation effects and entropy, which are not always perfectly captured by the scoring functions. nih.gov

The table below presents examples of calculated binding energies for isoindoline derivatives from molecular docking studies.

Compound SeriesTarget EnzymeRange of Binding Energies (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
1H-isoindole-1,3(2H)-dione derivativesAcetylcholinesterase (AChE)-8.2 to -10.2Donepezil-10.9
1H-isoindole-1,3(2H)-dione derivativesButyrylcholinesterase (BuChE)-8.3 to -11.0--
Isoindolin-1-ones fused to barbituratesUrease-5.77 to -7.14Thiourea(Less potent)

This table is generated based on data from multiple sources. nih.govnih.gov

Enzyme Inhibition Mechanism Studies Involving Isoindoline Derivatives

Research into isoindoline derivatives has revealed their significant potential as inhibitors of various key enzymes implicated in a range of physiological and pathological processes. These studies are crucial for understanding the molecular interactions that drive inhibition and for the rational design of more potent and selective therapeutic agents. Investigations have explored the effects of these compounds on enzymes such as cholinesterases, carbonic anhydrases, cyclooxygenases, and metabolic enzymes like α-glycosidase and urease. The primary mechanisms of inhibition and the specific molecular interactions involved are detailed through kinetic studies and computational molecular docking simulations.

The inhibitory action of isoindoline derivatives is often characterized by their ability to bind to the active site or allosteric sites of target enzymes, thereby preventing the substrate from binding or the catalytic reaction from proceeding. Kinetic analyses, particularly using Lineweaver-Burk plots, have been instrumental in elucidating the nature of this inhibition, distinguishing between competitive, non-competitive, and other modes of action nih.govyoutube.com.

In one study, a series of novel isoindolin-1,3-dione-based acetohydrazide derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results showed potent inhibition against AChE. nih.gov A kinetic study performed on the most active compound, 8a, determined its mechanism of inhibition against AChE to be competitive, with a Ki (inhibition constant) value of 0.0886 µM. nih.gov Similarly, the most potent inhibitor against BChE, compound 8g, also exhibited a competitive mode of inhibition with a Ki value of 3.65 µM. nih.gov This competitive mechanism indicates that these inhibitors bind directly to the active site of the cholinesterase enzymes, competing with the natural substrates, acetylcholine (B1216132) and butyrylcholine, respectively. nih.gov

Further studies on quinoline- and isoindoline-integrated polycyclic compounds demonstrated dual inhibition of α-glycosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov Enzyme kinetics established that for a particularly effective derivative, compound 7d, the maximum velocity (Vmax) of the reaction remained constant with increasing inhibitor concentrations, while the Michaelis constant (Km) increased. nih.gov This kinetic profile is the hallmark of a reversible, competitive inhibition mechanism. nih.gov

Molecular docking studies provide atomic-level insights into how these inhibitors interact with their enzyme targets. frontiersin.org For the potent BChE inhibitor 8g, simulations revealed that the C=O group of the isoindolin-1,3-dione core forms a hydrogen-bond interaction with the amino acid residue Glu197 in the catalytic active site (CAS) of the enzyme. nih.gov Additionally, the phenoxy ring of the compound establishes a pi-pi stacking interaction with Phe329, and the NH group of the hydrazide linker forms another hydrogen bond with Ser267, further stabilizing the enzyme-inhibitor complex. nih.gov

In the case of α-glycosidase inhibition, molecular docking of compound 7d showed a total of 15 intermolecular interactions. mdpi.com These included seven hydrogen bonds with key amino acid residues such as Asn214, Thr307, Asn412, Phe310, Lys155, and Arg312. mdpi.com Five electrostatic bonds were also formed with His279 and Glu304, highlighting a complex network of interactions responsible for the potent inhibition. mdpi.com

Studies on other enzymes have revealed similar detailed interactions. Isoindoline derivatives targeting cyclooxygenase-2 (COX-2) were found to interact directly with Arg120 and Tyr355 within the enzyme's binding pocket. mdpi.com For xanthine (B1682287) oxidase, a potent isoindoline-1,3-dione inhibitor was shown to form hydrogen bonds with Asn768, Ser876, Arg880, and Glu802, alongside hydrophobic interactions with Phe914 and Val1011. researchgate.net

These findings underscore that the isoindoline scaffold serves as a fundamental pharmacophore that can be decorated with various functional groups to achieve specific and high-affinity interactions with the amino acid residues of a target enzyme's active site. nih.gov

Research Findings on Enzyme Inhibition by Isoindoline Derivatives

Compound ClassTarget EnzymeInhibitory Value (IC50 / Ki)Inhibition Mechanism
Isoindolin-1,3-dione acetohydrazide (8a)Acetylcholinesterase (AChE)Ki = 0.0886 µMCompetitive
Isoindolin-1,3-dione acetohydrazide (8g)Butyrylcholinesterase (BChE)Ki = 3.65 µMCompetitive
Quinoline-isoindoline polycyclic (7d)α-GlycosidaseIC50 = 0.07 mMCompetitive
Quinoline-isoindoline polycyclic (7d)α-AmylaseIC50 = 0.21 mMCompetitive
Isoindolinone derivativesCarbonic Anhydrase I (hCA I)Ki = 11.48 - 87.08 nMNot Specified
Isoindolinone derivativesCarbonic Anhydrase II (hCA II)Ki = 9.32 - 160.34 nMNot Specified
Isoindoline-chalcone hybrid (11d)Cyclooxygenase-2 (COX-2)IC50 = 0.11 - 0.18 µMNot Specified
Isoindolin-1-ones fused to barbiturates (5b)UreaseIC50 = 0.82 µMNot Specified

Molecular Interactions of Isoindoline Derivatives with Enzyme Active Sites

EnzymeInteracting ResiduesType of Interaction
Butyrylcholinesterase (BChE)Glu197, Ser267, Phe329Hydrogen Bond, Pi-Pi Stacking
α-GlycosidaseAsn214, Thr307, Asn412, Phe310, Lys155, Arg312, His279, Glu304Hydrogen Bond, Electrostatic
Cyclooxygenase (COX)Arg120, Tyr355Direct Interaction (e.g., Hydrogen Bond)
Xanthine Oxidase (XO)Asn768, Ser876, Arg880, Glu802, Phe914, Val1011Hydrogen Bond, Hydrophobic

Emerging Research Avenues and Future Directions for 1 Isoindolin 5 Yl Ethanol Research

Integration of Artificial Intelligence and Machine Learning in Isoindoline (B1297411) Compound Design

Machine learning algorithms can be trained on existing datasets of isoindoline derivatives to build predictive models for various biological targets. ekb.eg These models can identify key structural features that govern activity and selectivity, guiding the design of new compounds with improved therapeutic profiles. For instance, AI can be employed to design isoindoline-based molecules with enhanced inhibitory activity against specific enzymes or with optimized absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Furthermore, generative AI models can propose entirely new isoindoline scaffolds with desired functionalities, expanding the accessible chemical space for drug discovery. srce.hr The integration of AI and ML is expected to significantly reduce the time and cost associated with the discovery of new isoindoline-based drug candidates. ekb.eg

Development of Advanced Analytical Platforms for Rapid Characterization

The efficient development of novel isoindoline derivatives is intrinsically linked to the availability of rapid and robust analytical techniques for their characterization. While standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are fundamental for structural elucidation, there is a growing need for high-throughput analytical platforms. researchgate.netresearchgate.net These advanced platforms would enable the rapid screening of compound libraries and the real-time monitoring of synthetic reactions.

Future research will likely focus on the development of hyphenated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the rapid analysis of complex mixtures of isoindoline derivatives. mdpi.com Additionally, the application of spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy, can provide valuable information about the functional groups present in these molecules. researchgate.net The development of novel fluorescent probes based on the isoindole scaffold also highlights the importance of advanced analytical methods for characterizing their photophysical properties. rsc.orgnih.gov The implementation of automated and miniaturized analytical systems will be crucial for accelerating the pace of research in this field.

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The principles of green chemistry are increasingly influencing the development of synthetic routes to isoindoline scaffolds. Future research will prioritize the exploration of novel synthetic methodologies that are not only efficient but also environmentally benign. This includes the development of one-pot and multicomponent reactions that minimize the number of synthetic steps and reduce waste generation. nih.gov

Sustainable approaches to isoindoline synthesis include the use of greener solvents, catalyst-free reactions, and energy-efficient techniques such as ultrasonic irradiation. nih.gov For instance, efficient one-pot methods have been developed for the synthesis of novel isoindolinone derivatives under mild, metal-free conditions. nih.gov These methods offer significant advantages in terms of reduced reaction times and environmental impact. nih.gov The development of catalytic systems that utilize earth-abundant and non-toxic metals is another important area of research. By embracing sustainable synthetic strategies, chemists can ensure that the production of 1-(Isoindolin-5-yl)ethanol and its derivatives is both economically viable and environmentally responsible.

Interdisciplinary Research in Chemical Biology and Material Science Applications of Isoindoline Scaffolds

The versatile nature of the isoindoline scaffold lends itself to a wide range of applications beyond traditional medicinal chemistry, opening up exciting avenues for interdisciplinary research. In the field of chemical biology, isoindoline derivatives are being explored as molecular probes to study biological processes. For example, the development of fluorescent isoindole derivatives offers tools for bioimaging and sensing applications. rsc.orgnih.gov The diverse biological activities of isoindolinones, including their potential as enzyme inhibitors, underscore their value in chemical biology research. nih.gov

In material science, isoindole and isoindigo derivatives are gaining attention for their unique electronic and optical properties. beilstein-journals.orgnih.gov These compounds are being investigated for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). beilstein-journals.orgacs.org The delocalized π-electron systems in certain isoindole derivatives make them promising candidates for nonlinear optical (NLO) materials. acgpubs.org The application of isoindoles as dyes and pigments is another area of active research. nih.gov The exploration of these interdisciplinary applications will undoubtedly lead to the discovery of novel materials with tailored properties and functionalities based on the isoindoline scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.